Technical Whitepaper: (3-Methylpiperidin-2-yl)methanol – Properties, Synthesis, and Applications in Orexin Receptor Modulators
Technical Whitepaper: (3-Methylpiperidin-2-yl)methanol – Properties, Synthesis, and Applications in Orexin Receptor Modulators
Executive Summary
(3-Methylpiperidin-2-yl)methanol (CAS Registry Number: 1314931-73-1) is a highly specialized, chiral piperidine derivative utilized extensively as a foundational building block in advanced pharmaceutical development[1]. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its rigid three-dimensional geometry, which makes it an ideal core scaffold for synthesizing potent, selective neurotherapeutics. Most notably, it serves as a critical intermediate in the development of Dual and Selective Orexin Receptor Antagonists (DORAs and SORAs) targeted at treating insomnia, anxiety, and chemical addiction[2],[3].
This whitepaper provides an authoritative analysis of its physical properties, mechanistic utility in drug design, and a field-proven, self-validating synthetic protocol for its isolation.
Chemical Identity and Physical Properties
Accurate baseline data is critical for predicting pharmacokinetic behavior and planning downstream synthetic steps. The quantitative physical properties of (3-Methylpiperidin-2-yl)methanol are summarized in Table 1[1],[4].
Table 1: Chemical and Physical Properties
| Property | Value / Specification |
| Chemical Name | (3-Methylpiperidin-2-yl)methanol |
| CAS Registry Number | 1314931-73-1 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | 206.0 ± 13.0 °C (Predicted) |
| Density | 0.915 ± 0.06 g/cm³ (Predicted) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/N₂) |
Note: As a secondary amine, this compound is susceptible to atmospheric oxidation and CO₂ absorption. Storing under an inert atmosphere is a mandatory causality to prevent the formation of carbonate salts or N-oxides over time.
Mechanistic Role in Orexin Receptor Modulators
The piperidine scaffold is a "privileged structure" in medicinal chemistry. In the context of orexin receptor antagonists, the (3-Methylpiperidin-2-yl)methanol core provides critical spatial geometry required for target engagement[3].
The causality behind selecting this specific scaffold is twofold:
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The C2-Hydroxymethyl Vector: The hydroxyl group acts as a versatile synthetic handle. It allows medicinal chemists to install pendant aromatic or heteroaromatic rings via etherification. These pendant groups project directly into the hydrophobic binding pockets of the Orexin 1 (OX1R) and Orexin 2 (OX2R) G-protein-coupled receptors.
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The C3-Methyl Steric Bulk: The addition of the methyl group at the C3 position introduces deliberate steric hindrance. This restricts the conformational rotation of the C2 substituent, effectively "locking" the molecule into a specific bioactive conformation. This conformational restriction reduces the entropic penalty upon receptor binding, thereby dramatically enhancing binding affinity and allowing for fine-tuned selectivity between OX1R and OX2R[2],[3].
Orexin signaling pathway and competitive inhibition by piperidine antagonists.
Synthetic Methodology: Catalytic Hydrogenation Protocol
The standard, scalable synthesis of (3-Methylpiperidin-2-yl)methanol proceeds via the catalytic hydrogenolysis of a benzyl carbamate (Cbz) protected precursor, such as (2S,3R)-benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate[2].
The following protocol is engineered as a self-validating system , ensuring safety, high yield, and high purity.
Step-by-Step Workflow
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Substrate Dissolution: Dissolve 5.0 g of the Cbz-protected precursor in 50 mL of anhydrous methanol.
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Causality: Methanol is selected because it highly solubilizes both the polar precursor and the resulting free amine, while simultaneously facilitating the proton transfer necessary for efficient hydrogenolysis.
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Catalyst Introduction: Under a blanket of inert argon gas, carefully add 0.5 g of 10% Palladium on Carbon (Pd/C).
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Causality: Dry Pd/C is highly pyrophoric. The argon blanket prevents autoignition upon contact with flammable methanol vapors, ensuring laboratory safety.
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Atmosphere Exchange: Seal the reaction flask, evacuate the atmosphere under vacuum, and backfill with Hydrogen (H₂) gas. Repeat this purge cycle three times.
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Causality: This is a critical safety and efficacy step. It ensures the complete displacement of oxygen, eliminating the risk of explosive H₂/O₂ mixtures and preventing the oxidative deactivation of the palladium catalyst.
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Hydrogenolysis: Stir the suspension vigorously under a hydrogen balloon at ambient temperature.
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Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting material (due to the loss of the aromatic Cbz group) provides real-time validation of complete conversion[2].
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Filtration and Catalyst Removal: Once complete, filter the crude reaction mixture through a compacted pad of diatomaceous earth (Celite).
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Causality: Celite effectively traps the sub-micron Pd/C particles. This safely isolates the pyrophoric catalyst for proper quenching and prevents heavy metal contamination in the final active pharmaceutical ingredient (API).
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Isolation: Concentrate the filtrate under reduced pressure to yield the target (3-Methylpiperidin-2-yl)methanol as a pure compound.
Catalytic hydrogenation workflow for synthesizing (3-Methylpiperidin-2-yl)methanol.
Analytical Characterization and Quality Control
To guarantee the structural and stereochemical integrity of the synthesized batch, the following self-validating analytical checks must be performed before utilizing the compound in downstream API synthesis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR must demonstrate the complete absence of aromatic protons (typically at 7.3–7.4 ppm) and the benzylic CH₂ protons (at ~5.1 ppm). This confirms the successful and complete cleavage of the Cbz protecting group.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the molecular weight, showing a primary mass peak of [M+H]⁺ = 130.2 m/z.
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Chiral High-Performance Liquid Chromatography (HPLC): Because the molecule contains two contiguous stereocenters at C2 and C3, chiral chromatography is mandatory to verify that no epimerization or racemization occurred during the catalytic hydrogenation process.
References
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ChemicalBook. "(3-Methylpiperidin-2-Yl)Methanol CAS#: 1314931-73-1". 1
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Google Patents. "WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists". 2
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National Institutes of Health (NIH) / PMC. "Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists". 3
Sources
- 1. (3-Methylpiperidin-2-Yl)Methanol CAS#: 1314931-73-1 [m.chemicalbook.com]
- 2. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]
- 3. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Methylpiperidin-2-Yl)Methanol | 1314931-73-1 [chemicalbook.com]
